6-cyclopropyl-5-fluoro-2-[4-(quinoxalin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . Quinoxaline derivatives, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox, are currently used as antibiotics .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds results in quinoxaline .Molecular Structure Analysis
Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
A series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, were synthesized as potential antiviral and antimicrobial agents .Wirkmechanismus
Target of Action
The primary targets of this compound are likely to be bacterial DNA gyrase and topoisomerase IV . These are key enzymes for DNA replication in bacteria, and their inhibition can lead to the cessation of bacterial growth .
Mode of Action
The compound interacts with its targets by inhibiting their function. This is achieved through the formation of a complex between the compound and the enzyme, which prevents the enzyme from carrying out its role in DNA replication
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the process of DNA replication in bacteria. This leads to the cessation of bacterial growth and eventually results in bacterial death . The downstream effects of this disruption can include the activation of bacterial stress responses and the induction of bacterial cell death pathways.
Pharmacokinetics
Based on its structural similarity to other fluoroquinolones, it can be hypothesized that it has good oral bioavailability and is distributed widely in the body . It is likely metabolized in the liver and excreted in the urine and feces
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. This is achieved through the disruption of DNA replication, which is essential for bacterial proliferation . The compound’s action can lead to the death of bacterial cells and the resolution of bacterial infections.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of efflux pumps in bacteria can decrease the compound’s efficacy by pumping it out of the bacterial cell Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances in the environment
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-cyclopropyl-5-fluoro-2-(4-quinoxalin-2-ylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c20-16-17(12-5-6-12)23-19(24-18(16)27)26-9-7-25(8-10-26)15-11-21-13-3-1-2-4-14(13)22-15/h1-4,11-12H,5-10H2,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMJJPHMBTVFRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=O)NC(=N2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.